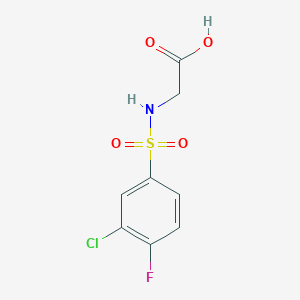![molecular formula C7H14O2 B2962318 rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 75658-83-2](/img/structure/B2962318.png)
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol is a research chemical with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . This compound is characterized by its cyclopentane ring structure with two hydroxymethyl groups attached at the 1 and 2 positions. It is primarily used in various research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by hydroxymethylation. One common method includes the use of cyclopentane derivatives, which undergo hydroxymethylation under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. Companies like Biosynth offer high-quality this compound for pharmaceutical testing and other research applications .
Análisis De Reacciones Químicas
Types of Reactions
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentylmethanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol is utilized in a variety of scientific research fields, including:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and chemical processes .
Comparación Con Compuestos Similares
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol can be compared with other similar compounds, such as:
Cyclopentylmethanol: Lacks the additional hydroxymethyl group, resulting in different chemical properties and reactivity.
Cyclopentane-1,2-diol: Contains two hydroxyl groups but lacks the methanol functionality, leading to different chemical behavior.
Cyclopentylmethylamine: Contains an amine group instead of hydroxyl groups, resulting in different reactivity and applications.
Propiedades
Número CAS |
75658-83-2 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-2-1-3-7(6)5-9/h6-9H,1-5H2 |
Clave InChI |
NXKFMUFJMLNJOB-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)CO)CO |
SMILES canónico |
C1CC(C(C1)CO)CO |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)


![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)

![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)

![methyl 4-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2962256.png)
![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
